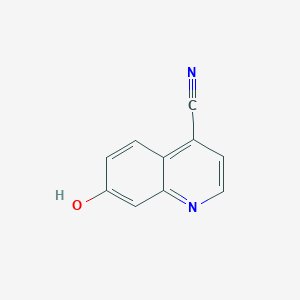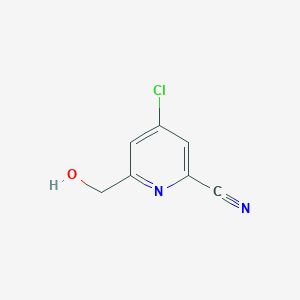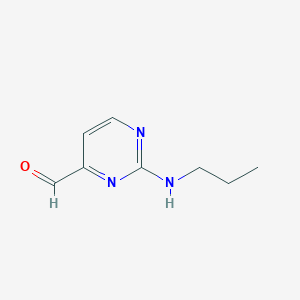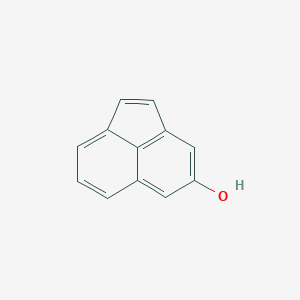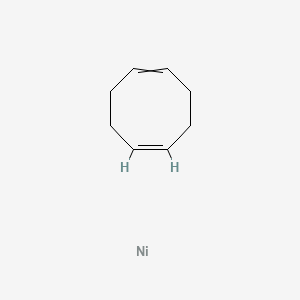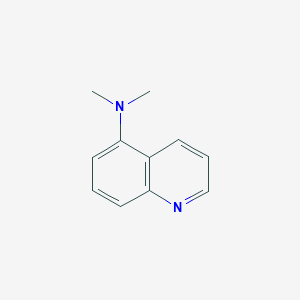![molecular formula C9H9N3O B11916175 1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B11916175.png)
1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone is an organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The structure of this compound consists of an imidazole ring fused to a pyridine ring, with a methyl group at the 1-position and an ethanone group at the 2-position.
Preparation Methods
The synthesis of 1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone group can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory, antitumor, and antimicrobial activities . Additionally, it is used in the development of new drugs and as a tool in biochemical research.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to various biological effects . For example, it can inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone can be compared with other imidazopyridine derivatives, such as rimegepant and telcagepant . These compounds share a similar core structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Other similar compounds include 1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(1-methylimidazo[4,5-b]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)9-11-8-7(12(9)2)4-3-5-10-8/h3-5H,1-2H3 |
InChI Key |
BZBJDZPMEVKUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(N1C)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


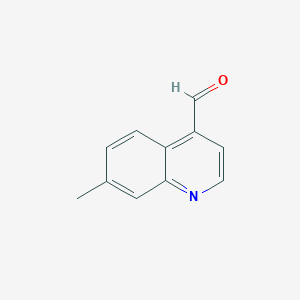
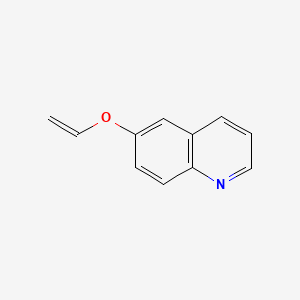
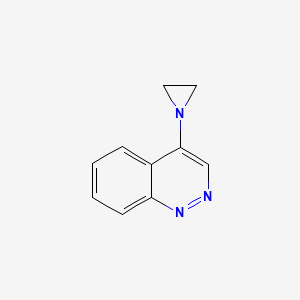
![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)
